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Compound of Interest

Compound Name: Diisopropylazodicarboxylate

Cat. No.: B7806520

An in-depth exploration of the structure, formula, synthesis, and application of Diisopropyl
Azodicarboxylate (DIAD), a pivotal reagent in modern organic chemistry.

Diisopropyl Azodicarboxylate (DIAD) is a versatile reagent widely employed in organic
synthesis, most notably as a key component in the Mitsunobu reaction.[1][2][3] This guide
provides a detailed overview of DIAD, including its chemical and physical properties,
comprehensive experimental protocols for its synthesis and primary applications, and an
elucidation of its structural and mechanistic characteristics.

Core Properties of DIAD

DIAD, with the chemical formula C8H14N204, is the diisopropyl ester of azodicarboxylic acid.
[3] Itis a pale yellow to orange liquid with a characteristic pungent odor.[4] The quantitative
physical and chemical properties of DIAD are summarized in the table below for easy reference
and comparison.
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Property Value Reference
Molecular Formula C8H14N204 [4]
Molecular Weight 202.21 g/mol [4]
Appearance Colorless to pale yellow liquid [4]

Odor Pungent [4]

Melting Point 3-5°C

Boiling Point 75 °C at 0.25 mmHg

Density 1.027 g/mL at 25 °C

Refractive Index (n20/D)

1.420

Soluble in organic solvents

(e.g., methanol, ethanol,

Solubility _ [4]
acetone, dichloromethane);
Insoluble in water

CAS Number 2446-83-5 [4]

Structural Elucidation and Spectroscopic Data

The chemical structure of DIAD is fundamental to its reactivity. The presence of the azo group

(-N=N-) flanked by two electron-withdrawing carbamate groups makes it an excellent electron

acceptor.
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Figure 1. Chemical Structure of DIAD

Spectroscopic Analysis:

e 1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum of DIAD is
characterized by two main signals. A septet corresponding to the two methine (CH) protons
of the isopropy! groups is typically observed around 4.0 ppm. The twelve methyl (CH3)
protons appear as a doublet around 1.2 ppm.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum shows
distinct signals for the carbonyl carbons, the methine carbons, and the methyl carbons of the
isopropyl groups.

e FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of DIAD exhibits a
strong characteristic absorption band for the C=0 (carbonyl) stretching vibration, typically in
the region of 1750-1735 cm-1. The C-O stretching and N=N stretching vibrations also give
rise to characteristic peaks.

Experimental Protocols
Synthesis of Diisopropyl Azodicarboxylate (DIAD)
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A common method for the synthesis of DIAD involves the oxidation of diisopropyl
hydrazinedicarboxylate. The following is a representative experimental protocol.

Dissolve diisopropyl hydrazinedicarboxylate in a suitable solvent (e.g., DCM).

l

Cool the solution to 0-5 °C in an ice bath.

l

Slowly add an oxidizing agent (e.g., hydrogen peroxide) dropwise while maintaining the temperature.

l

Monitor the reaction by TLC until completion.

l

Perform an aqueous work-up to remove impurities.

l

Separate the organic layer.

l

Dry the organic layer over anhydrous sodium sulfate.

y

Filter and concentrate the solution under reduced pressure to yield DIAD.
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Figure 2. Experimental Workflow for DIAD Synthesis

Detailed Methodology:

o Reaction Setup: To a solution of diisopropyl hydrazinedicarboxylate (1 equivalent) in
dichloromethane (DCM), cooled to O °C in an ice-water bath, add the oxidizing agent (e.g.,
30% hydrogen peroxide, 1.1 equivalents) dropwise over 30 minutes, ensuring the internal
temperature does not exceed 5 °C.

e Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C and monitor its progress by
Thin Layer Chromatography (TLC) until the starting material is consumed.

o Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash
the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and
brine.

« |solation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure to afford the crude DIAD.

 Purification: The crude product can be purified by vacuum distillation to yield pure
Diisopropyl Azodicarboxylate as a pale yellow oil.

The Mitsunobu Reaction using DIAD

The Mitsunobu reaction is a versatile method for the stereospecific conversion of primary and
secondary alcohols to a variety of functional groups.[2] DIAD, in conjunction with a phosphine
(typically triphenylphosphine), is a cornerstone of this reaction.
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Figure 3. Simplified Mitsunobu Reaction Pathway

Detailed Experimental Protocol:

o Reaction Setup: To a solution of the alcohol (1 equivalent), the nucleophile (e.g., a carboxylic
acid, 1.2 equivalents), and triphenylphosphine (1.2 equivalents) in an anhydrous solvent
(e.g., THF or DCM) at O °C under an inert atmosphere (e.g., nitrogen or argon), add DIAD
(1.2 equivalents) dropwise.
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e Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-
16 hours.

e Monitoring: Monitor the reaction progress by TLC.

e Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced
pressure. The crude residue can be purified by column chromatography on silica gel to
separate the desired product from the triphenylphosphine oxide and diisopropyl
hydrazinedicarboxylate byproducts.

Conclusion

Diisopropyl Azodicarboxylate is a powerful and versatile reagent in the arsenal of synthetic
organic chemists. Its unique electronic properties make it an ideal component for a range of
chemical transformations, most notably the Mitsunobu reaction. A thorough understanding of its
properties, synthesis, and reaction mechanisms, as outlined in this guide, is crucial for its
effective and safe utilization in research and development, particularly in the fields of medicinal
chemistry and materials science. Researchers, scientists, and drug development professionals
can leverage this information to design and execute novel synthetic strategies with greater
efficiency and precision.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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